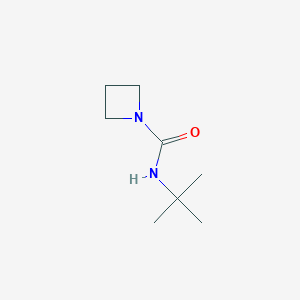
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a psychoactive compound that has been found to have beneficial effects on the brain and nervous system.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has been the subject of numerous scientific studies due to its potential applications in various fields. Some of the most promising areas of research include its use as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has been found to have a range of biochemical and physiological effects. These include an increase in the levels of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as an increase in the levels of BDNF. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol is its potential to be used as a treatment for various neurological disorders. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases. However, there are also limitations to using 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol in lab experiments, including the complex synthesis process and the need for specialized equipment and knowledge.
Future Directions
There are numerous future directions for research on 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol. Some of the most promising areas of research include its potential use as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol could also be useful in the treatment of a range of diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol and to develop more efficient synthesis methods.
Synthesis Methods
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol can be synthesized using a variety of methods, including the reduction of 1-(3,4-dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone using sodium borohydride. The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol is a complex process that requires specialized equipment and knowledge.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16-6-5-7-19(17(16)2)24-12-10-23(11-13-24)15-20(25)18-8-9-21(26-3)22(14-18)27-4/h5-9,14,20,25H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTBXKXOHUOUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2670241.png)

![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)

![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B2670246.png)




![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)

